
3-Hexadecyl-4-undecylideneoxetan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexadecyl-4-undecylideneoxetan-2-one is a chemical compound with the molecular formula C34H64O2. It is known for its unique structure, which includes a four-membered oxetane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecyl-4-undecylideneoxetan-2-one typically involves the reaction of hexadecyl and undecylidene groups with an oxetane ring precursor. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the oxetane ring. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The process is designed to maximize yield and purity while minimizing by-products and waste. Specific industrial methods are proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
3-Hexadecyl-4-undecylideneoxetan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
3-Hexadecyl-4-undecylideneoxetan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Hexadecyl-4-undecylideneoxetan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
3-Hexadecyl-4-pentadecylideneoxetan-2-one: This compound has a similar structure but with a pentadecylidene group instead of an undecylidene group.
3-Hexadecyl-4-octylideneoxetan-2-one:
Uniqueness
3-Hexadecyl-4-undecylideneoxetan-2-one is unique due to its specific combination of hexadecyl and undecylidene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
138538-30-4 |
|---|---|
分子式 |
C30H56O2 |
分子量 |
448.8 g/mol |
IUPAC名 |
3-hexadecyl-4-undecylideneoxetan-2-one |
InChI |
InChI=1S/C30H56O2/c1-3-5-7-9-11-13-14-15-16-17-19-20-22-24-26-28-29(32-30(28)31)27-25-23-21-18-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
InChIキー |
XMOHMCIQKGATRI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC1C(=CCCCCCCCCCC)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



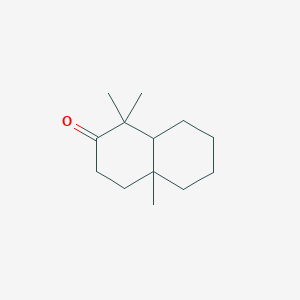
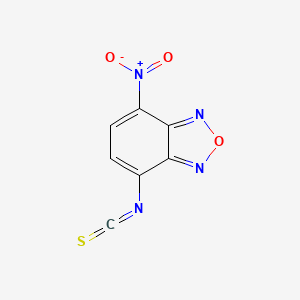

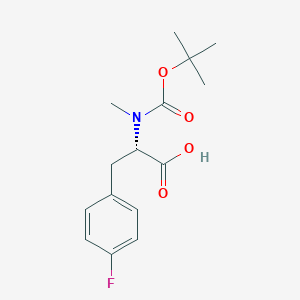

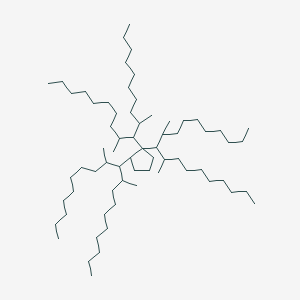
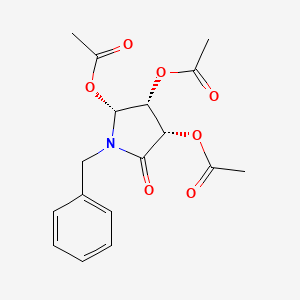
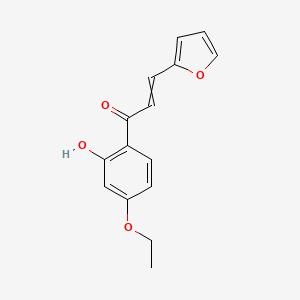

diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
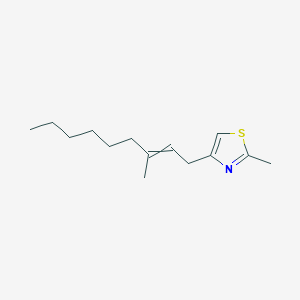
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)
